molecular formula C8H12N2O4 B2670589 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione CAS No. 757219-91-3

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione

Cat. No.: B2670589
CAS No.: 757219-91-3
M. Wt: 200.194
InChI Key: OUEJVRGNWQXNMX-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione is a substituted derivative of the imidazolidine-2,4,5-trione core, characterized by a 3-ethoxypropyl group at the N1 position. Notably, commercial availability of this compound is listed as "discontinued" across multiple quantities (e.g., 1g, 5g) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethoxypropyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-14-5-3-4-10-7(12)6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEJVRGNWQXNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Cholinesterase Inhibition

  • Compound 3d : Exhibited the highest BChE inhibitory activity (IC50 = 1.66 μmol/L), surpassing galanthamine (IC50 = 8.5 μmol/L) . Its para-substituted isopropylphenyl group optimizes BChE binding, likely due to favorable hydrophobic interactions.
  • Compound 3g : Demonstrated dual AChE/BChE inhibition, with structural confirmation via X-ray crystallography showing triclinic crystal packing of enantiomers .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., fluorine on benzothiazole) enhance enzyme affinity .
    • Para-substitution on the N1 aryl group maximizes BChE inhibition, while meta-substitution reduces activity .

Anticancer Potential (TDP1 Inhibition)

  • Their rigid, polycyclic structures mimic DNA repair enzyme substrates.

Antimycobacterial Activity

  • Urea analogs : Simplified imidazolidine-trione derivatives (e.g., compound 2n ) were explored as "open analogs" of sulfamethoxazole ureas, though activity depended on alkyl chain length rather than the trione core .

Biological Activity

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione is a substituted imidazolidinetrione that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their ability to interact with various biological targets, particularly in metabolic pathways. Research has indicated that compounds in this class may serve as inhibitors of key enzymes, offering potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 757219-91-3

This compound features an imidazolidine ring substituted with an ethoxypropyl group and three keto groups, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of pyruvate carboxylase (PC), an enzyme involved in gluconeogenesis and fatty acid synthesis. The compound exhibits mixed-type inhibition concerning pyruvate and noncompetitive inhibition with respect to ATP. This selectivity suggests that it may have minimal off-target effects on related enzymes such as human carbonic anhydrase II and guanidine carboxylase .

Biological Activity and Research Findings

Recent studies have explored the biological activity of various substituted imidazolidinetriones, including this compound. Key findings include:

  • Inhibition Potency : In silico screening has identified this compound as a potent inhibitor of pyruvate carboxylase with IC50 values ranging from 3 to 12 μM for related compounds in the series .
  • Passive Permeability : Several imidazolidinetriones demonstrate high passive permeability across artificial membranes, indicating their potential for oral bioavailability .
  • Selectivity : Notably, these compounds do not inhibit metalloenzymes or other biotin-dependent enzymes, which enhances their therapeutic potential by reducing the likelihood of side effects .

Case Studies

Several case studies have been documented that highlight the efficacy of imidazolidinetriones in various biological contexts:

  • Metabolic Disorders : In a study focusing on metabolic disorders, the administration of imidazolidinetriones led to significant reductions in blood glucose levels in diabetic models through the inhibition of gluconeogenesis .
  • Cancer Research : Another study demonstrated that these compounds could inhibit tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell proliferation .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Biological Effect
This compoundPyruvate Carboxylase3 - 12Inhibition of gluconeogenesis
Other Substituted ImidazolidinetrionesVariousVariesPotential anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione and confirming its molecular structure?

  • Methodological Answer : The synthesis of imidazolidine-2,4,5-trione derivatives typically involves condensation reactions between substituted amines and carbonyl precursors. For example, substituted benzothiazoles or phenyl groups are introduced via stepwise alkylation or acylation . Structural confirmation relies on spectroscopic techniques:

  • 1H-NMR/13C-NMR : Assign chemical shifts to confirm substituent positions and coupling constants (e.g., fluorinated derivatives show distinct 19F-NMR signals at δ ≈ −115 ppm) .
  • X-ray crystallography : Resolve stereochemistry, as seen in 1-(2,6-diisopropylphenyl) derivatives, where optical isomerism was confirmed .
  • Melting point analysis : Compare experimental values (e.g., 165–173°C) to literature data for purity assessment .

Q. How can researchers evaluate the drug-likeness and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use computational tools (e.g., SwissADME, QikProp) to predict properties such as:

  • Drug-likeness scores : A score >0.8 (e.g., 0.8165 for imidazolidine-2,4,5-trione) indicates favorable oral bioavailability .
  • Toxicological profiles : Screen for tumorigenic, reproductive, or irritant effects (e.g., imidazolidine-2,4,5-trione shows "N" for these risks in vitro) .
  • Lipophilicity (LogP) : Optimize substituents (e.g., ethoxypropyl groups) to balance solubility and membrane permeability .

Advanced Research Questions

Q. What strategies enhance the inhibitory activity of imidazolidine-2,4,5-trione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

  • Methodological Answer :

  • Fluorine substitution : Derivatives with 6-fluoro-benzothiazole groups show enhanced AChE inhibition (IC50 < 1 µM) due to electronegative interactions with catalytic sites .
  • Steric effects : Bulky substituents (e.g., 2,6-diisopropylphenyl) improve selectivity for BChE by occupying hydrophobic pockets .
  • Chirality : Resolve enantiomers via chiral HPLC; (R)-configured derivatives often exhibit higher activity .
    • Experimental validation : Perform enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. How can structural modifications resolve contradictions in antimycobacterial activity data for imidazolidine-2,4,5-trione analogs?

  • Methodological Answer :

  • Alkyl chain optimization : Test homologs (methyl to dodecyl) to identify critical chain lengths. For example, propyl and heptyl ureas show peak activity against Mycobacterium tuberculosis .
  • Cycloalkyl vs. branched alkyl : Compare cyclopropyl (2m) and isopropyl (2o) derivatives; branched chains may reduce steric hindrance in target binding .
  • Open-chain analogs : Replace the trione core with oxalamide (3) to assess if rigidity is essential for activity .

Q. What computational approaches are suitable for predicting the binding modes of imidazolidine-2,4,5-triones with pyruvate carboxylase?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with pyruvate carboxylase’s biotin-binding domain. Focus on hydrogen bonding with Arg54 and hydrophobic contacts with Leu138 .
  • DFT studies : Calculate charge distribution on the trione ring to identify nucleophilic attack sites during enzyme inhibition .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability (RMSD < 2 Å indicates robust interactions) .

Data Contradiction Analysis

Q. Why do some imidazolidine-2,4,5-trione derivatives exhibit variable IC50 values across enzyme assays?

  • Resolution Strategy :

  • Assay conditions : Control pH (e.g., AChE assays at pH 8.0 vs. BChE at pH 7.4) to mimic physiological environments .
  • Enzyme sources : Use recombinant human enzymes instead of bovine analogs to eliminate species-specific discrepancies .
  • Solvent effects : Replace DMSO with PBS buffers if solubility permits, as DMSO >1% may denature enzymes .

Methodological Best Practices

  • Synthetic reproducibility : Always confirm substituent regiochemistry via NOESY NMR to avoid positional isomer artifacts .
  • Biological assays : Include positive controls (e.g., donepezil for AChE) and validate results across three independent replicates .
  • Data reporting : Publish full NMR spectra and crystallographic data (CCDC numbers) for peer validation .

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